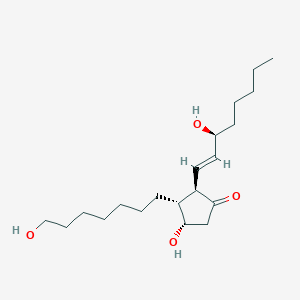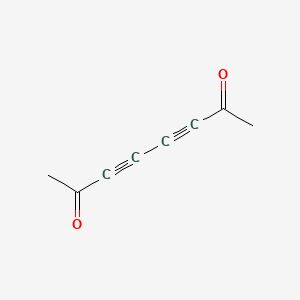
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Vue d'ensemble
Description
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by its unique stereochemistry, with the (3R,4R) configuration indicating the specific spatial arrangement of its atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves several steps. One common method includes the preparation of the key intermediate (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine salt. This intermediate is synthesized using commercially viable reagents and relatively greener solvents to minimize environmental impact . The process involves a folding condensation reaction, which is advantageous due to its high yield and the use of inexpensive starting materials .
Industrial Production Methods: Industrial production of this compound focuses on scalability and cost-effectiveness. The preparation method described in patent CN105237463A highlights the use of a novel process that avoids extremely dangerous chemicals like lithium aluminum hydride, making it safer and more suitable for large-scale production . The method also emphasizes the use of cheap and easily obtainable starting materials, which further reduces production costs.
Analyse Des Réactions Chimiques
Types of Reactions: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Additionally, in the industry, it is used in the production of various chemical products and intermediates .
Mécanisme D'action
The mechanism of action of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied. For example, in medicinal applications, it may interact with receptors or enzymes to produce therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride include other piperidine derivatives such as (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine dihydrochloride and various pyrrolidine analogs . These compounds share structural similarities but may differ in their specific functional groups and stereochemistry.
Uniqueness: The uniqueness of this compound lies in its specific (3R,4R) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s binding affinity to molecular targets, its reactivity in chemical reactions, and its overall efficacy in various applications.
Propriétés
Numéro CAS |
1062580-52-2 |
|---|---|
Formule moléculaire |
C14H23ClN2 |
Poids moléculaire |
254.80 g/mol |
Nom IUPAC |
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;/h3-7,12,14-15H,8-11H2,1-2H3;1H/t12-,14+;/m1./s1 |
Clé InChI |
FVRZQLQXDPJADE-OJMBIDBESA-N |
SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl |
SMILES isomérique |
C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2.Cl |
SMILES canonique |
CC1CCN(CC1NC)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-2-Phenyl-1-[(2R,4E)-tetrahydro-5-oxo-4-(phenylmethylene)-2-furanyl]ethyl]carbamic Acid 1,1-D](/img/new.no-structure.jpg)


![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)








